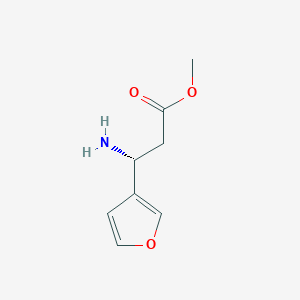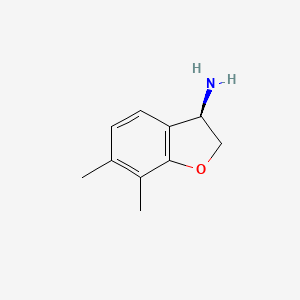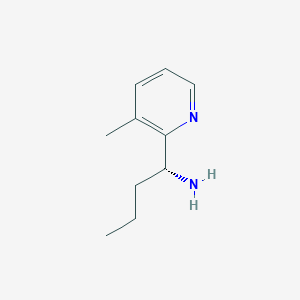
(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride is a chiral amine compound with a cyclopentyl group and a trifluoromethyl group attached to the ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentyl bromide and 2,2,2-trifluoroethylamine.
Nucleophilic Substitution: Cyclopentyl bromide undergoes nucleophilic substitution with 2,2,2-trifluoroethylamine in the presence of a base such as sodium hydride or potassium carbonate.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution using a chiral acid or base to obtain the (S)-enantiomer.
Hydrochloride Formation: The (S)-enantiomer is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethanamines.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis due to its chiral nature.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Protein Interaction: Studied for its interactions with proteins and other biomolecules.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Industry
Material Science: Utilized in the development of novel materials with unique properties.
Chemical Manufacturing: Used as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The cyclopentyl group provides steric hindrance, influencing its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopentyl-2,2,2-trifluoroethan-1-amine: Lacks the chiral center and hydrochloride salt form.
1-Cyclopentyl-2,2,2-trifluoroethanol: Contains a hydroxyl group instead of an amine group.
2,2,2-Trifluoroethylamine: Lacks the cyclopentyl group.
Uniqueness
(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its combination of a chiral center, trifluoromethyl group, and cyclopentyl group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and chiral selectivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C7H13ClF3N |
|---|---|
Poids moléculaire |
203.63 g/mol |
Nom IUPAC |
(1S)-1-cyclopentyl-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)6(11)5-3-1-2-4-5;/h5-6H,1-4,11H2;1H/t6-;/m0./s1 |
Clé InChI |
KUXNOAUBDNRTEA-RGMNGODLSA-N |
SMILES isomérique |
C1CCC(C1)[C@@H](C(F)(F)F)N.Cl |
SMILES canonique |
C1CCC(C1)C(C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237973.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-fluorobenzoate](/img/structure/B15237983.png)


![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B15237999.png)


![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B15238030.png)
![1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone](/img/structure/B15238043.png)



![tert-butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate;oxalic acid](/img/structure/B15238061.png)

